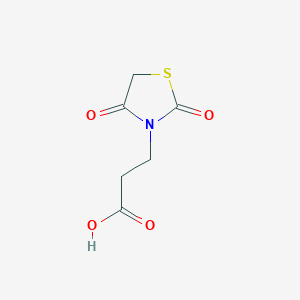

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid

説明

BenchChem offers high-quality 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPAVHFNOFSNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365686 | |

| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49629-36-9 | |

| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid

This guide provides a comprehensive overview of the synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and the mechanistic underpinnings of the core chemical transformations.

Introduction: The Significance of the Thiazolidinedione Scaffold

The 2,4-thiazolidinedione (TZD) moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of the "glitazone" class of antidiabetic drugs.[1] Beyond their well-established role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), TZD derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The N-alkylation of the TZD ring at the 3-position with a propionic acid sidechain introduces a versatile functional handle for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.

Strategic Approach to Synthesis

The synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is most efficiently approached through a two-step process. This strategy involves the initial preparation of the 2,4-thiazolidinedione core, followed by the N-alkylation with an appropriate three-carbon building block. This method offers high yields and avoids the complexities of alternative multi-step pathways.

Step 1: Synthesis of the 2,4-Thiazolidinedione (TZD) Core

The foundational TZD ring is classically synthesized via the condensation of chloroacetic acid and thiourea.[1][3] This reaction proceeds through the formation of a 2-imino-4-thiazolidinone intermediate, which upon acid-catalyzed hydrolysis, yields the desired 2,4-thiazolidinedione. Modern adaptations of this method, including microwave-assisted synthesis, have been shown to reduce reaction times and improve yields.[4][5]

Step 2: N-Alkylation of 2,4-Thiazolidinedione

The introduction of the propionic acid sidechain at the nitrogen atom of the TZD ring is a critical step. Traditional methods for N-alkylation often involve a two-step process of forming a salt with a strong base followed by reaction with an alkyl halide, which can lead to lower overall yields and the generation of significant waste.[6] A more efficient and streamlined one-step approach utilizes a milder base, such as triethylamine, which acts as both a base and a solvent, to directly N-alkylate the TZD with an ethyl 3-bromopropionate.[6] The resulting ester is then hydrolyzed to afford the final carboxylic acid product.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Infrared (IR) spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer, with chemical shifts reported in parts per million (ppm) relative to a standard internal reference. Mass spectra can be obtained using an electrospray ionization (ESI) source.

Synthesis Workflow

Sources

- 1. isfcppharmaspire.com [isfcppharmaspire.com]

- 2. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. Synthesis of Thiazolidinedione Compound Library [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid: A Core Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, a pivotal heterocyclic compound that serves as a fundamental scaffold in the design and synthesis of a wide array of biologically active molecules. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, and the underlying pharmacological potential of this versatile building block.

Introduction: The Significance of the 2,4-Thiazolidinedione Moiety

The 2,4-thiazolidinedione (TZD) ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of antidiabetic drugs known as "glitazones."[1] The inherent structural features of the TZD core, including hydrogen bond donors and acceptors, allow for diverse molecular interactions, making it a valuable pharmacophore for targeting various biological receptors. 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid incorporates this key heterocyclic system with a propionic acid side chain, providing a crucial carboxylic acid handle for further chemical modifications and derivatization. This strategic combination makes it an essential starting material for constructing libraries of compounds for screening against numerous therapeutic targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is paramount for its effective use in synthesis and for predicting the behavior of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄S | [2] |

| Molecular Weight | 189.19 g/mol | [2] |

| CAS Number | 49629-36-9 | [3] |

| Melting Point | 189-191°C | [2] |

| pKa (Predicted) | ~4.5 (Carboxylic Acid) | N/A |

| Solubility (Predicted) | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | N/A |

Synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid

The synthesis of the title compound can be approached in a logical, multi-step process that first involves the formation of the 2,4-thiazolidinedione core, followed by N-alkylation.

Synthesis of the 2,4-Thiazolidinedione Core

The 2,4-thiazolidinedione ring is typically synthesized via the condensation of chloroacetic acid and thiourea.[4]

Caption: Synthesis of the 2,4-Thiazolidinedione Core.

Experimental Protocol: Synthesis of 2,4-Thiazolidinedione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid (1 equivalent) in water.

-

Addition of Thiourea: Add thiourea (1 equivalent) to the solution and stir the mixture. An initial cooling of the mixture may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) for an extended period (typically 12-40 hours).[4]

-

Crystallization and Isolation: Upon cooling, the 2,4-thiazolidinedione product will crystallize out of the solution as white needles.

-

Purification: Filter the solid product, wash with cold water to remove any unreacted starting materials, and dry. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

N-Alkylation to Yield 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid

The nitrogen at the 3-position of the 2,4-thiazolidinedione ring can be alkylated using a suitable three-carbon electrophile, such as 3-bromopropionic acid.

Caption: N-Alkylation of 2,4-Thiazolidinedione.

Experimental Protocol: Synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid

-

Reaction Setup: In a suitable solvent such as ethanol or DMF, dissolve 2,4-thiazolidinedione (1 equivalent).

-

Deprotonation: Add a base, such as potassium carbonate or sodium ethoxide, to deprotonate the nitrogen at the N-3 position, forming the corresponding anion.

-

Addition of Alkylating Agent: Slowly add 3-bromopropionic acid (1 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC is recommended).

-

Workup and Isolation: After the reaction is complete, neutralize the mixture with an acid (e.g., dilute HCl) and extract the product with an organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid.

Reactivity and Chemical Behavior

The chemical reactivity of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is characterized by the functionalities present in its structure: the 2,4-thiazolidinedione ring and the carboxylic acid group.

-

Carboxylic Acid Group: The propionic acid side chain offers a versatile handle for a variety of chemical transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for creating a diverse library of derivatives for biological screening.

-

2,4-Thiazolidinedione Ring:

-

N-H Acidity: The proton on the nitrogen atom is acidic and can be removed by a base, facilitating N-alkylation as described in the synthesis.

-

Active Methylene Group: The methylene group at the C-5 position is flanked by two carbonyl groups, making the protons at this position acidic and susceptible to deprotonation. This allows for condensation reactions, most notably the Knoevenagel condensation with aldehydes, to introduce substituents at the 5-position.[5] This is a widely used strategy for synthesizing a vast number of biologically active TZD derivatives.

-

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~4.1 | Singlet | 2H | -S-CH₂-C=O |

| ~3.9 | Triplet | 2H | -N-CH₂-CH₂- |

| ~2.7 | Triplet | 2H | -CH₂-COOH |

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.

-

The methylene protons of the thiazolidinedione ring are in a unique chemical environment and are expected to appear as a singlet.

-

The two methylene groups of the propionic acid side chain will appear as triplets due to coupling with each other. The methylene group attached to the nitrogen will be deshielded and appear further downfield compared to the methylene group adjacent to the carbonyl.

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is expected to show a molecular ion peak at m/z 189. The fragmentation pattern will likely involve characteristic losses from both the propionic acid side chain and the thiazolidinedione ring.

Predicted Fragmentation Pathways:

-

Loss of the carboxylic acid group: A prominent fragmentation pathway would be the loss of the -COOH group (45 Da), leading to a fragment at m/z 144.

-

Cleavage of the propionic acid chain: Fragmentation at the C-C bonds of the propionic acid side chain can lead to various smaller fragments.

-

Ring Fragmentation: The thiazolidinedione ring can undergo fragmentation, with potential losses of CO (28 Da) and other small neutral molecules.

Biological Significance and Therapeutic Potential

While 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid itself is not typically a potent therapeutic agent, its true value lies in its role as a core scaffold for the development of biologically active derivatives. The TZD moiety is a well-established pharmacophore with a range of biological activities.

Caption: Therapeutic targets of 2,4-thiazolidinedione derivatives.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

The most prominent biological role of TZD derivatives is their ability to act as agonists or modulators of PPARγ, a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.[6] Activation of PPARγ by TZD-based drugs, such as pioglitazone and rosiglitazone, leads to increased insulin sensitivity in peripheral tissues, making them effective treatments for type 2 diabetes.

Anti-inflammatory and Anticancer Activity

Beyond their metabolic effects, TZD derivatives have been investigated for their anti-inflammatory and anticancer properties. The anti-inflammatory effects are, in part, mediated through the modulation of inflammatory gene expression via PPARγ. The anticancer activity of some TZD derivatives is being explored, with proposed mechanisms including the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Various derivatives of the TZD scaffold have demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.[2] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.

Conclusion

3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is a cornerstone molecule in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting point for the creation of diverse chemical libraries. The well-established biological importance of the 2,4-thiazolidinedione core, particularly as a PPARγ modulator, ensures that this scaffold will continue to be a focus of research for the development of new therapeutics for metabolic diseases, inflammation, cancer, and infectious diseases. This guide has provided a detailed technical overview to aid researchers in harnessing the full potential of this valuable chemical entity.

References

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. Available at: [Link].

-

Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. Science Alert. Available at: [Link].

-

Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. | Request PDF. ResearchGate. Available at: [Link].

-

Synthesis of Substituted thiazolidine-2,4-dione. ResearchGate. Available at: [Link].

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link].

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. International Journal of Organic Chemistry. Available at: [Link].

-

Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link].

-

Supporting information - The Royal Society of Chemistry. Available at: [Link].

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link].

-

Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. NIH. Available at: [Link].

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link].

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link].

-

NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link].

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link].

-

Compound 3-[5-(3-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid. Molport. Available at: [Link].

-

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid. MySkinRecipes. Available at: [Link].

-

NMR shifts 1H-general.cdx. Chemistry Connected. Available at: [Link].

-

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid. PubChem. Available at: [Link].

-

The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis. PMC - PubMed Central. Available at: [Link].

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. Available at: [Link].

-

Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. PMC - NIH. Available at: [Link].

-

Synthesis, Characterization and Biological Evaluation of Thiazolidinedione Derivative as Novel Antidiabetic Agents. Journal of Pharmaceutical Research International. Available at: [Link].

-

Synthesis, characterization and biological activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivative. TechnoRep. Available at: [Link].

-

Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar. Available at: [Link].

-

(PDF) 3-[5-(1H-Indol-3-ylmethylene)-4- oxo-2-thioxothiazolidin-3-yl]- propionic Acid as a Potential Polypharmacological Agent. ResearchGate. Available at: [Link].

-

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available at: [Link].

-

A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(5-(3-METHOXYBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scialert.net [scialert.net]

- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, a key heterocyclic compound underpinned by the privileged thiazolidinedione (TZD) scaffold. While often serving as a crucial synthetic intermediate, the inherent chemical functionalities of this molecule and the broader class of TZDs have positioned it as a cornerstone in the design of therapeutically relevant agents. This document will detail its chemical identity, synthesis, physicochemical properties, and, most importantly, the extensive biological activities associated with its core structure, with a particular focus on its role as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). We will delve into the mechanistic underpinnings of TZD-mediated biological effects and provide a forward-looking perspective on its utility in contemporary drug discovery programs.

Introduction: The Thiazolidinedione Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a variety of biological targets. The thiazolidine-2,4-dione (TZD) moiety is a quintessential example of such a scaffold, found in a wide array of therapeutic agents with diverse pharmacological profiles, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

This guide focuses on a specific, yet fundamental, member of this class: 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid . Its structure is characterized by the core TZD ring N-substituted with a propionic acid side chain. This seemingly simple molecule is a critical building block for more complex derivatives and an interesting subject of study in its own right. The propionic acid chain, for instance, can influence solubility and pharmacokinetic properties, and provides a handle for further chemical modifications.

The primary aim of this document is to serve as a comprehensive technical resource for researchers engaged in the synthesis, evaluation, and application of TZD-based compounds. We will elucidate the fundamental chemistry and biology of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, providing the necessary context for its strategic deployment in drug discovery endeavors.

Chemical and Physical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. Below is a summary of the key identifiers and properties for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid.

| Property | Value | Reference(s) |

| CAS Number | 49629-36-9 | [3] |

| Molecular Formula | C₆H₇NO₄S | [4] |

| Molecular Weight | 189.19 g/mol | [4] |

| Melting Point | 189-191°C | [4] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. |

Synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid

The synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is typically achieved through a multi-step process that first involves the formation of the core thiazolidine-2,4-dione ring, followed by N-alkylation with a suitable propionic acid precursor. The rationale behind this synthetic strategy is the robust and well-established methods for constructing the TZD scaffold.

Synthesis of the Thiazolidine-2,4-dione Core

A common and efficient method for the synthesis of the thiazolidine-2,4-dione core involves the condensation of chloroacetic acid and thiourea. This reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the alpha-carbon of chloroacetic acid, followed by intramolecular cyclization and subsequent hydrolysis to yield the desired 2,4-dione.

Experimental Protocol: Synthesis of Thiazolidine-2,4-dione

-

In a round-bottom flask, dissolve chloroacetic acid (1.0 eq) in water.

-

In a separate beaker, prepare a solution of thiourea (1.0 eq) in water.

-

Slowly add the thiourea solution to the chloroacetic acid solution with continuous stirring.

-

To the resulting mixture, carefully add concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the reaction mixture at 100-110°C for 8-10 hours.

-

Upon cooling, a crystalline product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water to remove any residual acid, and dry.

-

The product can be further purified by recrystallization from ethanol.

N-Alkylation to Yield 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid

With the thiazolidine-2,4-dione core in hand, the final step is the introduction of the propionic acid side chain at the N-3 position. This is typically achieved via a nucleophilic substitution reaction with a 3-halopropionic acid or its ester, in the presence of a base. The choice of base and solvent is critical to ensure efficient deprotonation of the TZD nitrogen and to facilitate the alkylation reaction.

Experimental Protocol: Synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid

-

To a solution of thiazolidine-2,4-dione (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding salt.

-

To this mixture, add ethyl 3-bromopropionate (1.1 eq) dropwise.

-

Heat the reaction mixture to 60-70°C and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester intermediate.

-

Hydrolyze the resulting ethyl ester using standard conditions (e.g., aqueous lithium hydroxide or hydrochloric acid) to yield the final product, 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid.

-

The final product can be purified by recrystallization.

Biological Activity and Mechanism of Action: The PPARγ Connection

The therapeutic potential of the thiazolidinedione scaffold is predominantly attributed to its interaction with the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear hormone receptors that function as ligand-activated transcription factors.[5] There are three main isoforms of PPARs: PPARα, PPARβ/δ, and PPARγ. While all three are involved in lipid and glucose metabolism, PPARγ is the primary molecular target for the TZD class of antidiabetic drugs.[5]

Upon activation by a ligand, such as a TZD derivative, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This signaling cascade leads to a wide range of physiological effects, primarily related to improving insulin sensitivity and regulating glucose and lipid homeostasis.

While specific quantitative biological data for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is not extensively reported in the literature, the presence of the TZD core strongly suggests potential activity as a PPARγ modulator. It is important to note that many highly active TZD-based drugs possess substitutions at the 5-position of the thiazolidinone ring, which are known to enhance binding affinity and efficacy at the PPARγ receptor. Therefore, 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is often considered a lead compound or a synthetic intermediate for the development of more potent PPARγ agonists.

The PPARγ Signaling Pathway

The activation of PPARγ by a TZD ligand initiates a cascade of molecular events that ultimately leads to changes in gene expression. The diagram below illustrates the canonical PPARγ signaling pathway.

Caption: Canonical PPARγ signaling pathway activated by a TZD ligand.

Applications in Drug Development and Future Perspectives

The foundational structure of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid provides a versatile platform for the development of novel therapeutics. Its utility extends beyond its potential as a PPARγ modulator.

-

Antidiabetic Agents: As discussed, the TZD scaffold is central to the design of insulin-sensitizing drugs. Further derivatization of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, particularly at the 5-position, is a well-established strategy for discovering potent antidiabetic agents.[5][6]

-

Anticancer Therapeutics: Emerging research has highlighted the role of PPARγ in cell proliferation, differentiation, and apoptosis, suggesting that PPARγ agonists may have potential as anticancer agents.[2] The TZD scaffold has been explored for the development of novel compounds with antiproliferative activity against various cancer cell lines.

-

Anti-inflammatory Drugs: PPARγ activation has been shown to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB. This provides a rationale for investigating TZD derivatives as potential treatments for inflammatory conditions.

-

Antimicrobial Agents: Several studies have reported the antimicrobial and antifungal activities of various TZD derivatives, indicating that this scaffold could be a valuable starting point for the development of new anti-infective agents.[1]

The future of drug discovery with 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid and its derivatives lies in the rational design of molecules with improved efficacy and safety profiles. A key area of research is the development of selective PPARγ modulators (SPPARMs) that can dissociate the therapeutic insulin-sensitizing effects from the undesirable side effects associated with full PPARγ agonists. Furthermore, the exploration of TZD-based compounds for novel therapeutic indications beyond metabolic diseases remains a promising avenue for future research.

Conclusion

3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, with the CAS number 49629-36-9, represents a fundamental and highly valuable molecular entity in the field of medicinal chemistry. Its thiazolidinedione core is a privileged scaffold that has given rise to a plethora of biologically active compounds. While its own biological activity profile is not extensively detailed, its role as a key synthetic precursor for potent therapeutic agents, particularly PPARγ modulators, is firmly established. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and the significant biological context in which it resides. For researchers and drug development professionals, a thorough understanding of this core structure is essential for the continued innovation of novel and effective therapies targeting a wide range of human diseases.

References

-

Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. MDPI. Available at: [Link]

-

Biological potential of thiazolidinedione derivatives of synthetic origin. PMC. Available at: [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC. Available at: [Link]

-

Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. ResearchGate. Available at: [Link]

-

Thiazolidinediones–Recent Advances and Biological Activities. Red Flower Publications. Available at: [Link]

-

Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. PMC. Available at: [Link]

-

Synthesis and Biological Activity of Novel Thiazolidinediones. PubMed. Available at: [Link]

-

Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. Available at: [Link]

-

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available at: [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Nanoscience & Bionanoscience. Available at: [Link]

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC. Available at: [Link]

-

Discovery of Thiazolidine-2,4-Dione/Biphenylcarbonitrile Hybrid as Dual PPAR α/γ Modulator with Antidiabetic Effect: In vitro, In Silico and In Vivo Approaches. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link]

-

Antidiabetic Effect of Dihydrobetulonic Acid Derivatives as Pparα/γ Agonists. MDPI. Available at: [Link]

-

Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. NIH. Available at: [Link]

Sources

- 1. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(2,4-DIOXO-THIAZOLIDIN-3-YL)-PROPIONIC ACID | 49629-36-9 [amp.chemicalbook.com]

- 4. 49629-36-9 Cas No. | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, a member of the thiazolidinedione (TZD) class of compounds. Drawing upon the well-established pharmacology of TZDs, this document elucidates the primary molecular target, the downstream signaling cascades, and the anticipated physiological effects. Furthermore, this guide outlines a series of robust experimental protocols designed to rigorously validate the proposed mechanism of action, providing researchers, scientists, and drug development professionals with a practical framework for investigating this compound.

Introduction: The Thiazolidinedione Landscape

Thiazolidinediones (TZDs), also known as glitazones, are a class of synthetic ligands that have garnered significant attention for their therapeutic potential, particularly in the context of metabolic diseases such as type 2 diabetes.[1][2] The core chemical scaffold consists of a five-membered thiazolidine ring with two carbonyl groups at positions 2 and 4. The seminal discovery of their insulin-sensitizing effects revolutionized the management of hyperglycemia and insulin resistance.[2] While several TZD derivatives have been developed, this guide will focus on the specific mechanistic attributes of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid.

The Primary Molecular Target: Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

The principal mechanism of action for the TZD class of drugs is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3][4][5] PPAR-γ is highly expressed in adipose tissue, but is also found in other tissues including the liver, skeletal muscle, and macrophages.[4]

Upon binding by a TZD ligand such as 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, PPAR-γ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[1] This activated heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Downstream Transcriptional Regulation

The activation of PPAR-γ by 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is predicted to initiate a cascade of gene expression changes that collectively contribute to improved insulin sensitivity. Key downstream effects include:

-

Enhanced Adipocyte Differentiation and Lipid Storage: PPAR-γ activation promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[2][6] This leads to increased uptake and storage of circulating free fatty acids in subcutaneous adipose tissue, thereby reducing lipotoxicity in other organs like the liver and muscle.[2]

-

Modulation of Adipokine Secretion: PPAR-γ activation favorably alters the secretion profile of adipokines. It increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is known to contribute to insulin resistance.[2][3][4]

-

Improved Glucose Metabolism: The transcriptional changes induced by PPAR-γ activation lead to an increase in the expression of genes involved in glucose uptake and utilization, such as GLUT4.[3]

Potential Secondary Mechanisms of Action

While PPAR-γ activation is the primary and most well-documented mechanism for TZDs, research has suggested that some derivatives may exert their effects through additional pathways. These secondary mechanisms could contribute to the overall pharmacological profile of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that acts as a negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor and its substrates.[7] Inhibition of PTP1B has been shown to enhance insulin sensitivity, making it an attractive target for anti-diabetic drugs.[7][8] Several studies have identified thiazolidinone derivatives as inhibitors of PTP1B.[9][10] It is plausible that 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid could also exhibit inhibitory activity against PTP1B, which would synergize with its PPAR-γ agonist activity.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[11] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Inhibition of aldose reductase is therefore a therapeutic strategy to prevent or mitigate these complications. Several 5-arylidine-2,4-thiazolidinediones have been investigated as aldose reductase inhibitors.[11]

Experimental Validation of the Mechanism of Action

To rigorously confirm the proposed mechanism of action for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, a multi-faceted experimental approach is required. The following protocols provide a framework for this validation.

In Vitro PPAR-γ Binding Assay

Objective: To determine the direct binding affinity of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid to the PPAR-γ ligand-binding domain (LBD).

Methodology: A competitive radioligand binding assay or a fluorescence polarization assay can be employed.

Step-by-Step Protocol (Radioligand Binding Assay):

-

Prepare Reagents:

-

Recombinant human PPAR-γ LBD protein.

-

Radiolabeled PPAR-γ agonist (e.g., [³H]-Rosiglitazone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT).

-

Scintillation cocktail.

-

-

Incubation:

-

In a 96-well plate, add a fixed concentration of PPAR-γ LBD and the radiolabeled ligand.

-

Add increasing concentrations of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid or a known unlabeled PPAR-γ agonist (positive control).

-

Incubate at 4°C for 2-4 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Use a filter-binding assay (e.g., glass fiber filters) to separate the protein-bound radioligand from the free radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve. The dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

| Parameter | Description |

| IC₅₀ | Concentration of the compound that displaces 50% of the radiolabeled ligand. |

| Ki | Inhibitory constant, a measure of the binding affinity of the compound. |

Cell-Based PPAR-γ Reporter Assay

Objective: To assess the functional activation of PPAR-γ by 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid in a cellular context.

Methodology: A luciferase reporter gene assay is commonly used.

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2).

-

Co-transfect the cells with an expression vector for human PPAR-γ and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

-

Compound Treatment:

-

After 24 hours, treat the transfected cells with increasing concentrations of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid or a known PPAR-γ agonist (e.g., Rosiglitazone) for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curve.

-

| Parameter | Description |

| EC₅₀ | Concentration of the compound that produces 50% of the maximal response. |

Gene Expression Analysis

Objective: To measure the effect of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid on the expression of known PPAR-γ target genes.

Methodology: Quantitative real-time PCR (qRT-PCR) for mRNA levels and Western blotting for protein levels.

Step-by-Step Protocol (qRT-PCR):

-

Cell Culture and Treatment:

-

Culture an appropriate cell line (e.g., 3T3-L1 preadipocytes).

-

Treat the cells with 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid for a specified time (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells and synthesize complementary DNA (cDNA).

-

-

qRT-PCR:

-

Perform qRT-PCR using primers specific for PPAR-γ target genes (e.g., aP2, adiponectin, LPL) and a housekeeping gene for normalization (e.g., GAPDH).

-

-

Data Analysis:

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Functional Cellular Assay: Glucose Uptake in Adipocytes

Objective: To determine the effect of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid on insulin-stimulated glucose uptake in a relevant cell model.

Methodology: Measurement of radiolabeled glucose uptake in differentiated adipocytes.

Step-by-Step Protocol:

-

Adipocyte Differentiation:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

-

Compound Treatment:

-

Treat the differentiated adipocytes with 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid for 48-72 hours.

-

-

Glucose Uptake Assay:

-

Serum-starve the cells and then stimulate with or without insulin.

-

Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) for a short period.

-

Lyse the cells and measure the incorporated radioactivity.

-

-

Data Analysis:

-

Compare the insulin-stimulated glucose uptake in treated versus untreated cells.

-

Secondary Target Assays

Objective: To investigate the potential activity of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid on PTP1B and aldose reductase.

Methodology: In vitro enzyme inhibition assays.

Step-by-Step Protocol (PTP1B Inhibition Assay):

-

Prepare Reagents:

-

Recombinant human PTP1B enzyme.

-

A suitable substrate (e.g., p-nitrophenyl phosphate, pNPP).

-

Assay buffer.

-

-

Incubation:

-

In a 96-well plate, add the PTP1B enzyme and increasing concentrations of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid or a known PTP1B inhibitor.

-

Initiate the reaction by adding the substrate.

-

-

Measurement:

-

Measure the formation of the product (p-nitrophenol) spectrophotometrically.

-

-

Data Analysis:

-

Calculate the IC₅₀ value.

-

A similar enzymatic assay can be established for aldose reductase using its specific substrate and cofactors.

Conclusion

The mechanism of action of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is strongly predicted to be mediated through the activation of the nuclear receptor PPAR-γ. This primary mechanism leads to a series of downstream transcriptional events that culminate in improved insulin sensitivity and glucose homeostasis. The potential for secondary activities, such as the inhibition of PTP1B and aldose reductase, warrants further investigation as they could contribute to a more comprehensive and beneficial therapeutic profile. The experimental protocols outlined in this guide provide a robust framework for the definitive elucidation of the molecular pharmacology of this compound, which is a critical step in its preclinical and clinical development.

References

- The mode of action of thiazolidinediones - PubMed. (n.d.).

- Thiazolidinedione - Wikipedia. (n.d.).

- Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. (n.d.).

- Thiazolidinediones - mechanisms of action - Australian Prescriber - Therapeutic Guidelines. (2004).

- Thiazolidinediones | Johns Hopkins Diabetes Guide. (2019).

- Cellular inhibition of protein tyrosine phosphatase 1B by uncharged thioxothiazolidinone derivatives - PubMed. (2007).

- Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PubMed Central. (n.d.).

- A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents - PubMed. (2020).

- 3D-QSAR Studies on a Series of 5-Arylidine-2, 4-Thiazolidinediones as Aldose Reductase Inhibitors: A Self-Organizing Molecular Field Analysis Approach. (n.d.).

- An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed. (1995).

- Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - NIH. (2023).

- New azolidinediones as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed. (n.d.).

Sources

- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 2. nps.org.au [nps.org.au]

- 3. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. Thiazolidinediones | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 6. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New azolidinediones as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular inhibition of protein tyrosine phosphatase 1B by uncharged thioxothiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

Introduction: The Thiazolidinedione Core and the Significance of N-Propionic Acid Substitution

An In-depth Technical Guide to the Biological Activity of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid and Its Derivatives

This technical guide provides a comprehensive overview of the biological activities associated with the 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid scaffold. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols and data presentation to facilitate further research and development in this promising area of medicinal chemistry.

The 2,4-thiazolidinedione (TZD) moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which has emerged as a privileged scaffold in medicinal chemistry.[1][2] This core structure is the foundation for a class of drugs known as "glitazones," which are primarily recognized for their efficacy in the management of type 2 diabetes. The versatility of the TZD ring, with possible substitutions at the 3- and 5-positions, allows for the generation of a wide array of derivatives with diverse pharmacological profiles.[3]

The specific compound, 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, features a propionic acid group attached to the nitrogen atom at the 3-position of the TZD ring. While this molecule itself is primarily a synthetic intermediate, its structure provides a crucial carboxylic acid handle for further chemical modifications, enabling the creation of more complex and biologically active molecules. The presence of this propionic acid moiety can influence the pharmacokinetic properties of the resulting derivatives and provides a site for forming amides, esters, and other functional groups.

The Landscape of Biological Activity: A Multifaceted Pharmacological Profile

Derivatives of the 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid scaffold have demonstrated a broad spectrum of biological activities, extending far beyond their initial application as anti-diabetic agents. The following sections will delve into the key therapeutic areas where these compounds have shown significant promise.

Anti-diabetic Activity: The PPARγ Agonist Mechanism

The most well-documented biological activity of thiazolidinedione derivatives is their role as insulin sensitizers in the treatment of type 2 diabetes mellitus.[1] These compounds act as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear hormone receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2]

Activation of PPARγ by TZD derivatives leads to a cascade of downstream effects, including:

-

Enhanced Insulin Sensitivity: Increased glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue.

-

Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat cells, which can store fatty acids, thereby reducing circulating lipid levels.

-

Modulation of Gene Expression: Regulation of the transcription of genes involved in glucose and lipid homeostasis.[2]

The interaction with PPARγ is a key example of the structure-activity relationship, where modifications to the TZD scaffold can fine-tune the potency and selectivity of the compound.

Caption: PPARγ signaling pathway activated by TZD derivatives.

Anti-cancer Activity

A growing body of evidence suggests that thiazolidinedione derivatives possess significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5] The mechanisms underlying their anti-cancer activity are multifaceted and can be both PPARγ-dependent and -independent.

PPARγ-dependent mechanisms involve the induction of cell cycle arrest and apoptosis in cancer cells.[5] PPARγ-independent mechanisms are also being actively investigated and include the inhibition of other key signaling pathways involved in cancer progression.[5] For instance, some TZD derivatives have been shown to inhibit signaling pathways and promote apoptosis of cancer cells.[5]

| Derivative Class | Cancer Cell Line | Observed Effect | Reference |

| Ciprofloxacin-TZD hybrids | IMVI cancer cell lines | Anticancer activity | [4] |

| Lupeol-TZD conjugates | HepG2 | Induction of apoptosis via mitochondria-mediated pathway | [4] |

| 5-arylidene-thiazolidine-2,4-diones | Various | Anti-proliferative activities | [4] |

Anti-inflammatory and Antioxidant Activities

Several novel derivatives of the TZD scaffold have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[6] These compounds have shown efficacy in various in vitro assays, including DPPH radical scavenging, superoxide anion scavenging, and inhibition of lipid peroxidation.[6]

The anti-inflammatory effects are thought to be mediated, in part, through the modulation of inflammatory signaling pathways. Certain derivatives have exhibited both potent antioxidant and anti-inflammatory activities, making them attractive candidates for further development as multi-target therapeutic agents.[6]

Antimicrobial and Antifungal Activities

The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiazolidinedione derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[1][7]

The proposed mechanisms of antimicrobial action include:

-

Inhibition of cell wall synthesis

-

DNA gyrase inhibition

-

Disruption of microbial redox balance[1]

One study reported that 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid showed antibacterial activity against S. aureus.[7]

Experimental Protocols: A Guide to In Vitro Evaluation

To assess the biological activity of novel 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid derivatives, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for researchers.

General Synthesis of 5-substituted-3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid Derivatives

The synthesis of biologically active derivatives often involves a Knoevenagel condensation at the 5-position of the TZD ring.

Caption: General workflow for the synthesis of 5-substituted TZD derivatives.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid and a substituted aromatic aldehyde in a suitable solvent (e.g., ethanol, toluene).[8]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or benzoic acid.[2]

-

Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purification: Purify the crude product by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR, IR, and Mass Spectrometry.

In Vitro Anti-diabetic Activity: α-Amylase Inhibition Assay

This assay is a common preliminary screening method to identify compounds that can lower postprandial hyperglycemia.

Protocol:

-

Prepare Solutions: Prepare stock solutions of the test compounds, acarbose (positive control), and α-amylase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: Pre-incubate the enzyme with varying concentrations of the test compounds and the positive control for 10-20 minutes at 37°C.

-

Initiate Reaction: Add a starch solution to each well to start the enzymatic reaction.

-

Stop Reaction: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

-

Measure Absorbance: Measure the absorbance of the resulting solution at 540 nm using a microplate reader.

-

Calculate Inhibition: Calculate the percentage of α-amylase inhibition for each concentration of the test compounds.

In Vitro Anti-cancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each test compound.

Conclusion and Future Directions

The 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid scaffold is a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. The existing body of research clearly demonstrates the potential of its derivatives in the fields of diabetes, oncology, inflammation, and infectious diseases.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.

-

Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways involved in the observed biological effects.

-

In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicity of promising candidates in animal models.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

- Vertex AI Search. 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review.

- MDPI. Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential.

- International Journal of Pharmaceutical Research and Applications. Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential.

- ResearchGate. 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review.

- ResearchGate. (PDF)

- MolPort. Compound 3-[5-(3-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid.

- Matrix Scientific. 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid.

- ChemicalBook. 3-(2,4-DIOXO-THIAZOLIDIN-3-YL)-PROPIONIC ACID.

- MDPI. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent.

- PMC.

- PMC.

- Life Academy of Biomedicine and Science. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.

- PubChem. 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid.

- E3S Web of Conferences. Thiazolidine derivatives and their pharmacological actions.

- MDPI.

- Encyclopedia MDPI. Mechanism of Action of Thiazolidin-2,4-dione.

- Sigma-Aldrich. 3-(5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid.

- Research Journal of Pharmacy and Technology.

- PubMed. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)

Sources

- 1. mail.oarjbp.com [mail.oarjbp.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid Derivatives and Analogs: From Mechanism to Therapeutic Application

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid and its related analogs, a prominent subclass of the thiazolidinedione (TZD) family. These compounds, commonly known as glitazones, have been a cornerstone in the management of type 2 diabetes mellitus (T2DM) for decades.[1][2] Our focus extends beyond their established role as insulin sensitizers to explore the intricate structure-activity relationships, synthesis methodologies, and the preclinical evaluation workflows essential for the development of next-generation therapeutics with improved efficacy and safety profiles.

The Core Architecture: Understanding the Thiazolidinedione Scaffold

The thiazolidinedione (TZD) moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[3] This "privileged scaffold" is the foundation of a class of drugs that primarily function as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4][5] The archetypal pharmacophore of these molecules consists of three main components: an acidic TZD headgroup, a central aromatic linker, and a variable lipophilic tail, which collectively dictate the compound's binding affinity and biological activity.[6][7] The N-substitution of the TZD ring, as seen in the 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid series, is a key area of modification for tuning pharmacokinetic and pharmacodynamic properties.

Primary Mechanism of Action: PPARγ-Mediated Gene Regulation

The therapeutic effects of TZD derivatives are overwhelmingly mediated through their interaction with PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][8] The activation cascade is a cornerstone of their function and can be understood as a multi-step process.

The Activation Pathway:

-

Ligand Binding: The TZD molecule enters the cell and binds to the ligand-binding domain (LBD) of PPARγ located in the cytoplasm or nucleus.[9]

-

Conformational Change & Heterodimerization: This binding event induces a conformational change in the PPARγ receptor, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1][10]

-

DNA Binding: The activated PPARγ/RXR heterodimer translocates into the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][10]

-

Transcriptional Modulation: The DNA-bound complex recruits a suite of co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism, and simultaneously repressing genes associated with inflammation.[1][4]

This mechanism leads to a cascade of beneficial metabolic effects:

-

Improved Insulin Sensitivity: TZD-mediated gene regulation enhances glucose uptake and utilization in peripheral tissues like adipose tissue and skeletal muscle.[2]

-

Lipid Metabolism Modulation: It promotes the storage of free fatty acids in subcutaneous adipocytes, thereby reducing the circulating levels of lipids that can contribute to insulin resistance in the liver and muscle—a phenomenon known as the "lipid steal" model.[1][11]

-

Adipokine Secretion: TZDs favorably alter the secretion of adipokines, increasing levels of adiponectin (an insulin-sensitizing hormone) and decreasing levels of resistin and tumor necrosis factor-alpha (TNF-α), which are linked to insulin resistance.[2][11][12]

-

Anti-Inflammatory Action: Through a process called transrepression, the activated PPARγ can interfere with pro-inflammatory signaling pathways like NF-κB, contributing to the anti-inflammatory properties of these compounds.[1][10]

Protocol 1: General Synthesis of 3-(5-benzylidene-2,4-dioxo-thiazolidin-3-yl)propionic acid

-

Self-Validation: This protocol's integrity is maintained by analytical validation at each step. Purity and identity of intermediates and the final product must be confirmed by Thin Layer Chromatography (TLC), melting point, and spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

-

Step 1: Synthesis of 5-benzylidene-thiazolidine-2,4-dione (Intermediate 1)

-

To a solution of 2,4-thiazolidinedione (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as toluene or ethanol, add a catalytic amount of a base like piperidine. [7][13] 2. Reflux the mixture for 4-6 hours, monitoring the reaction progress with TLC. A Dean-Stark apparatus can be used to remove the water formed during the condensation.

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield Intermediate 1. Confirm structure via spectroscopy.

-

-

Step 2: Synthesis of Ethyl 3-(5-benzylidene-2,4-dioxo-thiazolidin-3-yl)propanoate (Intermediate 2)

-

Dissolve Intermediate 1 (1 equivalent) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir.

-

Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization from ethanol to obtain Intermediate 2.

-

-

Step 3: Hydrolysis to 3-(5-benzylidene-2,4-dioxo-thiazolidin-3-yl)propionic acid (Final Product)

-

Suspend Intermediate 2 (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base (e.g., sodium hydroxide solution) or acid (e.g., hydrochloric acid) and reflux for 2-4 hours.

-

Cool the solution and acidify with concentrated HCl until the pH is ~2-3, which will precipitate the final carboxylic acid product.

-

Collect the solid by filtration, wash thoroughly with water to remove salts, and dry to yield the final product. Purity should be assessed by HPLC and identity confirmed by spectroscopy.

-

Structure-Activity Relationship (SAR) Insights

The biological potency of TZD derivatives is highly sensitive to their chemical structure. Decades of research have illuminated key SAR trends that guide the rational design of new analogs. [6][14]

| Structural Position | Modification | Impact on PPARγ Agonist Activity | Rationale & References |

|---|---|---|---|

| Thiazolidinedione Head | Acidic TZD Ring | Essential for Activity. | The acidic protons and carbonyl groups are critical for forming key hydrogen bond interactions with amino acid residues (e.g., His323, Tyr473, Ser289) in the PPARγ ligand-binding pocket. [15][16] |

| N3-Position Substituent | Propionic Acid Chain | Modulates Potency & PK. | The length and nature of this chain influence solubility and binding kinetics. The carboxylic acid can form additional interactions within the receptor. [17][18] |

| C5-Position Linker | Benzylidene Group | Confers Potency. | Provides a rigid scaffold to correctly orient the lipophilic tail. Substitution on this aromatic ring is a primary site for optimization. [7][18] |

| Lipophilic Tail (on C5-linker) | Varies (e.g., alkoxy, phenoxy) | Crucial for Potency & Selectivity. | This portion of the molecule occupies a large hydrophobic pocket in the receptor. Its size, shape, and electronics are major determinants of binding affinity and agonist strength. [6][18]|

Therapeutic Landscape and Clinical Considerations

While highly effective for glycemic control in T2DM, the clinical use of TZDs has been tempered by a distinct side-effect profile. [8][19]

-

Primary Application: Improving glycemic control and insulin sensitivity in patients with T2DM. Clinical trials have consistently shown significant reductions in HbA1c. [20]* Emerging Applications: Due to their anti-inflammatory and metabolic regulatory functions, TZD derivatives are being investigated for roles in non-alcoholic steatohepatitis (NASH), neurodegenerative diseases, and certain cancers. [17][21][22][23]* Adverse Effects:

-

Weight Gain & Edema: Caused by PPARγ-mediated effects on adipogenesis and fluid retention. [8] * Bone Fractures: TZDs can negatively impact bone remodeling by inhibiting osteoblast differentiation and promoting osteoclast activity, leading to an increased fracture risk, particularly in women. [9] * Congestive Heart Failure: The risk of fluid retention can exacerbate or precipitate heart failure in susceptible individuals. [8] This challenging safety profile has spurred the search for "next-generation" compounds, such as selective PPARγ modulators (SPPARMs), which aim to dissociate the desired metabolic benefits from the adverse effects. [9][24]

-

Preclinical Evaluation Workflow

The discovery and validation of novel TZD derivatives follow a structured pipeline, moving from computational predictions to rigorous biological testing.

Protocol 2: In Vitro PPARγ Transactivation Assay (Luciferase Reporter)

-

Causality: This assay directly measures the functional consequence of a compound binding to and activating PPARγ. The resulting luminescence is proportional to the transcription of the reporter gene, which is under the control of PPREs. This confirms the compound acts as an agonist at the genomic level.

-

Methodology:

-

Cell Culture & Transfection: Culture HEK293T or a similar cell line. Co-transfect cells with two plasmids: one expressing the human PPARγ receptor and another containing a luciferase reporter gene downstream of multiple PPRE sequences. [25][26] 2. Cell Plating: After 24 hours, plate the transfected cells into 96-well plates at a density of approximately 3 x 10⁴ cells/well. [25] 3. Compound Treatment: Prepare serial dilutions of the test compounds and reference agonist (e.g., Rosiglitazone) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 18-24 hours. Include a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add a luciferase substrate to the lysate.

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

-

Analysis: Normalize the luminescence values to a control for cell viability if necessary. Plot the relative luminescence units (RLU) against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

Protocol 3: In Vivo Efficacy in a Dexamethasone-Induced Diabetic Rat Model

-

Causality: This model induces a state of insulin resistance and hyperglycemia, mimicking key aspects of T2DM. [13]A reduction in blood glucose by the test compound in this model provides strong evidence of its anti-diabetic efficacy in vivo.

-

Methodology:

-

Acclimatization: Acclimatize healthy male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions. [16] 2. Induction of Diabetes: Administer dexamethasone (e.g., 10 mg/kg, subcutaneously) for a specified period (e.g., 10 days) to induce insulin resistance and hyperglycemia. Confirm diabetic state by measuring fasting blood glucose (>200 mg/dL).

-

Grouping and Treatment: Randomly assign diabetic animals to groups (n=6-8 per group):

-

Group 1: Normal Control (no induction, vehicle treatment)

-

Group 2: Diabetic Control (induction + vehicle)

-

Group 3: Reference Drug (induction + Pioglitazone, e.g., 10 mg/kg)

-

Group 4+: Test Compound(s) (induction + test compound at various doses)

-

-

Administration: Administer compounds orally once daily for a period of 14-28 days. [27] 5. Efficacy Measurement:

-

Fasting Blood Glucose: Measure blood glucose from tail vein blood at regular intervals (e.g., day 0, 7, 14, 21, 28) after a period of fasting. [19] * Oral Glucose Tolerance Test (OGTT): At the end of the study, administer an oral glucose load (e.g., 2 g/kg) to fasted rats. Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-load to assess glucose disposal capacity. [19] 6. Biochemical and Safety Analysis: At termination, collect blood to measure serum levels of insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST) to assess metabolic effects and hepatotoxicity. [13] 7. Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA). A significant reduction in blood glucose levels and improved glucose tolerance compared to the diabetic control group indicates efficacy.

-

-

Future Perspectives

The development of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid derivatives continues to evolve. The primary goal is to engineer molecules that retain the potent insulin-sensitizing and anti-hyperglycemic effects while minimizing or eliminating the adverse effects associated with full PPARγ agonism. [24]Research is focused on creating SPPARMs that induce a different conformational change in the receptor, leading to a unique pattern of gene regulation that favors metabolic benefits over pathways leading to fluid retention and bone density loss. The integration of computational chemistry, structural biology, and sophisticated screening assays will be paramount in achieving this goal and redefining the therapeutic potential of the thiazolidinedione scaffold. [13][24]

References

-

The mode of action of thiazolidinediones - PubMed. Available from: [Link]

-

Thiazolidinedione - Wikipedia. Available from: [Link]

-

Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Available from: [Link]

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - NIH. Available from: [Link]

-

Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed. Available from: [Link]

-

Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed. Available from: [Link]

-

Intriguing Thiazolidinediones as PPAR γ Agonists: A Review: Pharmaceutical Science-Pharmacy - ResearchGate. Available from: [Link]

-

Thiazolidinediones - mechanisms of action - Australian Prescriber. Available from: [Link]

-

Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PubMed Central. Available from: [Link]

-

Role of PPAR- Agonist Thiazolidinediones in Treatment of Pre-Diabetic and Diabetic Individuals: A Cardiovascular Perspective - Ingenta Connect. Available from: [Link]

-

Thiazolidinediones on PPARγ: The Roles in Bone Remodeling - PMC - PubMed Central. Available from: [Link]

-

Thiazolidinediones - Mechanisms of action - ResearchGate. Available from: [Link]

-

Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential - MDPI. Available from: [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. Available from: [Link]

-

2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Available from: [Link]

-